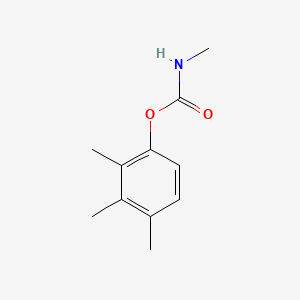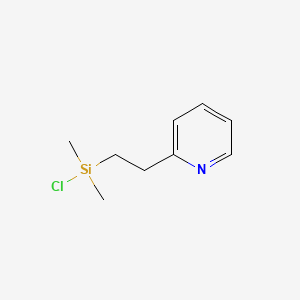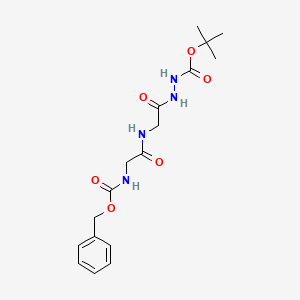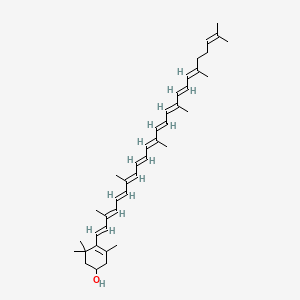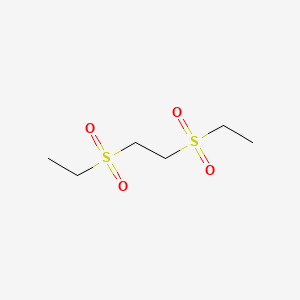
1,2-Bis(ethylsulphonyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(ethylsulphonyl)ethane typically involves the reaction of ethylsulfonyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional steps for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(ethylsulphonyl)ethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to sulfide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted ethane compounds .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(ethylsulphonyl)ethane has several scientific research applications:
Chemistry: It is used in chromatography for the separation of complex mixtures.
Biology: It is utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Bis(ethylsulphonyl)ethane involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include the inhibition of metabolic enzymes and the modulation of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand used in organometallic chemistry.
1,2-Bis(diphenylphosphino)ethane: Another phosphine ligand with applications in catalysis.
Uniqueness
1,2-Bis(ethylsulphonyl)ethane is unique due to its dual ethylsulfonyl groups, which provide distinct chemical reactivity and stability compared to other similar compounds. Its applications in chromatography and pharmacokinetics further highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
33976-39-5 |
|---|---|
Molekularformel |
C6H14O4S2 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
1,2-bis(ethylsulfonyl)ethane |
InChI |
InChI=1S/C6H14O4S2/c1-3-11(7,8)5-6-12(9,10)4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
JCKAPFIQSHKDSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CCS(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


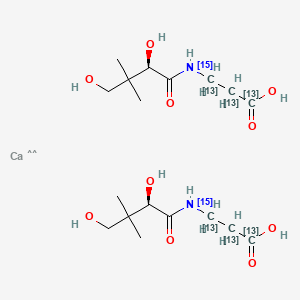
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)

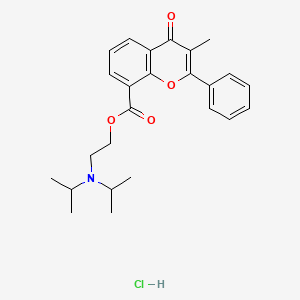
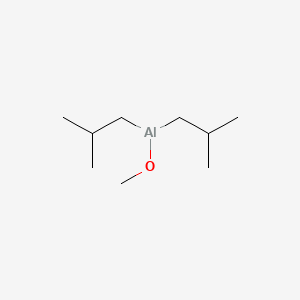
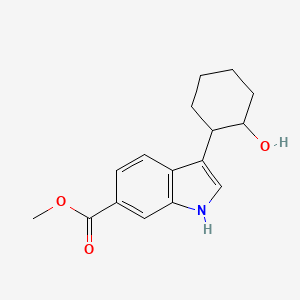
![6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B13826765.png)

![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)

